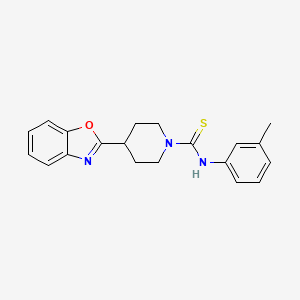![molecular formula C15H19N3O B7418640 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one](/img/structure/B7418640.png)
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one is a compound that features a benzimidazole moiety linked to a piperidine ring, which is further connected to a propanone group. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one typically involves the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Piperidine Ring Formation: The piperidine ring is introduced through nucleophilic substitution reactions involving piperidine and appropriate alkyl halides.
Linking the Benzimidazole and Piperidine: The benzimidazole and piperidine moieties are linked via a propanone group through a series of condensation reactions.
Industrial production methods often involve optimizing these steps to achieve higher yields and purity, using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like ethanol or dimethyl sulfoxide . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets and pathways. The benzimidazole moiety is known to bind to various enzymes and receptors, modulating their activity . This interaction can lead to the inhibition of enzyme activity or alteration of receptor signaling pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one can be compared with other benzimidazole derivatives, such as:
Clemizole: An antihistaminic agent with a similar benzimidazole core.
Etonitazene: An analgesic with a benzimidazole structure.
Omeprazole: An antiulcer drug containing a benzimidazole ring.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the piperidine ring, which imparts distinct biological properties .
Properties
IUPAC Name |
1-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-2-14(19)18-9-7-11(8-10-18)15-16-12-5-3-4-6-13(12)17-15/h3-6,11H,2,7-10H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZCHCDJBBFPMIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC(CC1)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[4-Chloro-3-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]phenyl]methanesulfonamide](/img/structure/B7418557.png)

![[1-[(4-Methoxyphenyl)methyl]imidazol-2-yl]methanol](/img/structure/B7418564.png)
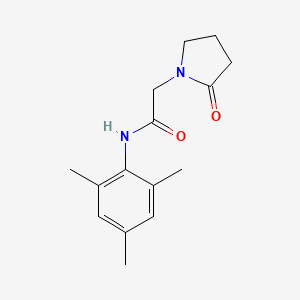
![N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide](/img/structure/B7418573.png)
![2-[(2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7418583.png)

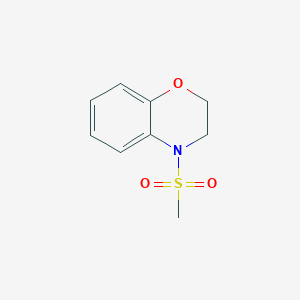
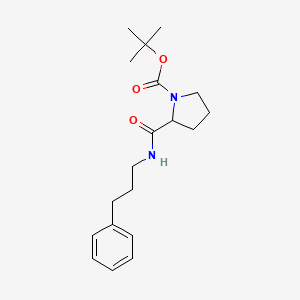
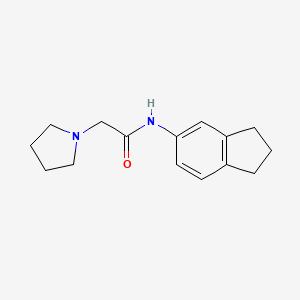
![1-[(3-Methoxyphenyl)methyl]pyrrolidine](/img/structure/B7418625.png)
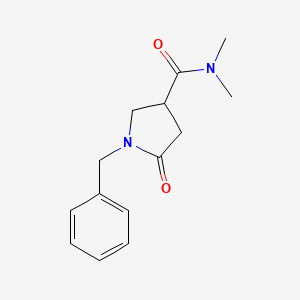
![N-(3,4-dimethylphenyl)-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7418628.png)
